1-(5-Bromopentyl)-4-methoxybenzene
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Overview
Description
Synthesis Analysis
The synthesis of 1-(5-Bromopentyl)-4-methoxybenzene involves a multi-step chemical process. Starting materials and reaction conditions are meticulously selected to ensure the efficient formation of the desired product. Although specific synthesis routes for 1-(5-Bromopentyl)-4-methoxybenzene are not detailed in the provided studies, related compounds such as 1-bromo-2,4-dinitrobenzene have been synthesized from bromobenzene by nitration, achieving high yields and purity, indicating potential pathways for similar brominated compounds (Xuan et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(5-Bromopentyl)-4-methoxybenzene, such as methoxybenzenes, reveals insights into their conformation, bond lengths, and angles. X-ray crystallography and neutron scattering are common techniques used for this purpose. For instance, studies on tetramethoxybenzene complexes have shown detailed molecular geometry, highlighting the importance of intramolecular interactions in determining structural stability (Pawlukojć et al., 2008).
Chemical Reactions and Properties
1-(5-Bromopentyl)-4-methoxybenzene can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of a bromine atom which is a good leaving group. The reactivity of the bromine atom and the methoxy group allows for the synthesis of a wide range of derivatives, which can be tailored for specific applications. Although not directly mentioned, analogous compounds demonstrate diverse reactivity patterns that could be extrapolated to 1-(5-Bromopentyl)-4-methoxybenzene (Kawase et al., 2009).
Physical Properties Analysis
The physical properties of a compound like 1-(5-Bromopentyl)-4-methoxybenzene, including melting point, boiling point, and solubility, are crucial for its handling and application in various fields. These properties are influenced by the compound's molecular structure, particularly the presence of the bromopentyl and methoxy groups. Studies on similar compounds provide a basis for understanding how structural elements affect physical properties, such as solubility and phase behavior (Varfolomeev et al., 2010).
Scientific Research Applications
Brominated Flame Retardants
Occurrence and Environmental Impact
A study by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food. This research emphasizes the need for further investigation into the occurrence, environmental fate, and toxicity of NBFRs, noting significant knowledge gaps for many compounds in this category. The study suggests an increasing application of NBFRs and calls for more research on their effects, which could be relevant for understanding the implications of using 1-(5-Bromopentyl)-4-methoxybenzene in similar contexts (Zuiderveen, Slootweg, & de Boer, 2020).
Liquid Crystal Research
Transitional Properties and Phase Behavior
Research by Henderson and Imrie (2011) on methylene-linked liquid crystal dimers explores the transitional properties and phase behavior of specific dimers, which include discussions on nematic phases and the potential for novel phase creation through chemical structuring. This study provides insights into the structural and functional applications of complex methylene-linked systems, potentially paralleling the structural relevance of 1-(5-Bromopentyl)-4-methoxybenzene in materials science (Henderson & Imrie, 2011).
Advanced Materials and Synthesis
Synthesis of Bromobiphenyl Compounds
Qiu et al. (2009) discuss a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used as an intermediate in manufacturing processes. The methodological considerations and the relevance of such brominated biphenyl compounds in industrial applications could suggest similar synthetic utility or methodological relevance for 1-(5-Bromopentyl)-4-methoxybenzene in the production of intermediates or in the development of novel synthetic pathways (Qiu et al., 2009).
Future Directions
properties
IUPAC Name |
1-(5-bromopentyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBIEXZCBBDGHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370811 |
Source
|
Record name | 1-(5-bromopentyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopentyl)-4-methoxybenzene | |
CAS RN |
14469-84-2 |
Source
|
Record name | 1-(5-bromopentyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14469-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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